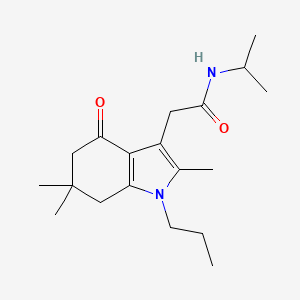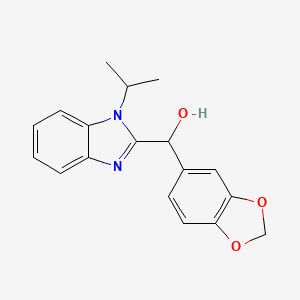
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol, also known as GSK-3β inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, cell cycle progression, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol inhibits 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanolβ by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Inhibition of 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanolβ also leads to increased glycogen synthesis and decreased glucose production in the liver.
Biochemical and Physiological Effects:
Inhibition of 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanolβ by 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol has been shown to have various biochemical and physiological effects. It leads to the activation of the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. It also leads to increased glycogen synthesis and decreased glucose production in the liver. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol in lab experiments is its high selectivity for 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanolβ. This allows for specific inhibition of the enzyme without affecting other kinases. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some future directions for research include:
- Investigating its use in combination with other drugs for the treatment of cancer and other diseases.
- Studying its effects on other signaling pathways and cellular processes.
- Developing new formulations or delivery methods to improve its solubility and bioavailability.
- Investigating its potential use in the treatment of psychiatric disorders, such as bipolar disorder and schizophrenia.
Synthesis Methods
The synthesis of 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol has been described in the literature. The synthesis involves the reaction of 1-isopropyl-1H-benzimidazole-2-carbaldehyde with 1,3-benzodioxole-5-carboxylic acid in the presence of a reducing agent, such as sodium borohydride. The resulting product is then converted to the methanol derivative using methanol and acid catalyst.
Scientific Research Applications
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11(2)20-14-6-4-3-5-13(14)19-18(20)17(21)12-7-8-15-16(9-12)23-10-22-15/h3-9,11,17,21H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVTWQQOVDQSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-benzodioxol-5-yl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

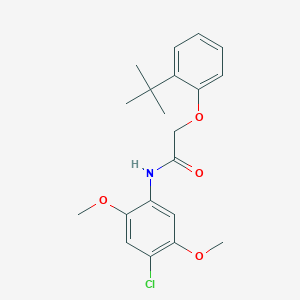

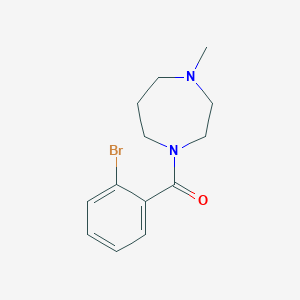
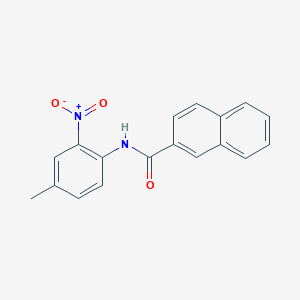
![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)
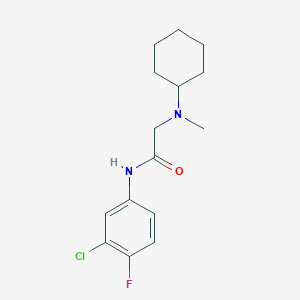
![N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184782.png)
![1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5184794.png)
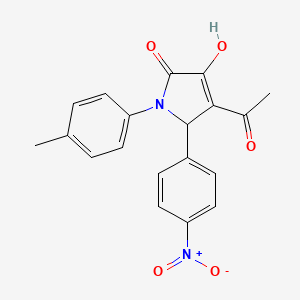
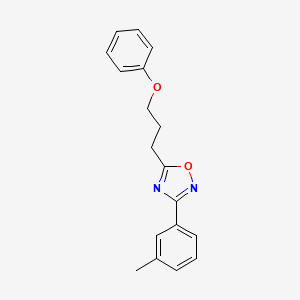
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-methyl-3-furamide](/img/structure/B5184818.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5184826.png)
![4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5184833.png)
